2-Bromo-5-(trifluoromethyl)benzoic acid 2-Bromo-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1483-56-3
VCID: VC20950156
InChI: InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
SMILES: C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br
Molecular Formula: C8H4BrF3O2
Molecular Weight: 269.01 g/mol

2-Bromo-5-(trifluoromethyl)benzoic acid

CAS No.: 1483-56-3

Cat. No.: VC20950156

Molecular Formula: C8H4BrF3O2

Molecular Weight: 269.01 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(trifluoromethyl)benzoic acid - 1483-56-3

CAS No. 1483-56-3
Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
IUPAC Name 2-bromo-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
Standard InChI Key REBQGRPKXYIJDC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br

Fundamental Properties and Structure

Chemical Identity and Nomenclature

2-Bromo-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H4BrF3O2 . The compound is indexed under CAS registry number 1483-56-3 and features a characteristic structure with strategically positioned functional groups . This chemical is known by several synonyms in scientific literature, including 4-Bromo-3-carboxybenzotrifluoride, 6-Bromo-alpha,alpha,alpha-trifluoro-m-toluic acid, and Benzoic acid, 2-bromo-5-(trifluoromethyl)- . The systematic positioning of the bromine atom and trifluoromethyl group on the benzene ring creates distinctive chemical behavior that differentiates this compound from other halogenated benzoic acid derivatives.
The structural arrangement of 2-Bromo-5-(trifluoromethyl)benzoic acid features a benzene ring with three key substituents: a carboxylic acid group (-COOH) at position 1, a bromine atom at position 2, and a trifluoromethyl group (-CF3) at position 5. This specific substitution pattern creates an asymmetric electron distribution across the molecule, influencing its reactivity patterns in organic reactions. The presence of both electron-withdrawing groups (bromine and trifluoromethyl) enhances the acidity of the carboxylic acid moiety by stabilizing the conjugate base through resonance and inductive effects. This structural configuration is particularly valuable in medicinal chemistry where specific electronic and steric properties are required for biological activity.

Physical Properties

The physical properties of 2-Bromo-5-(trifluoromethyl)benzoic acid have been well-characterized through experimental and computational methods. The compound exists as a white crystalline solid at room temperature with notable thermal stability . It has a molecular weight of 269.015 g/mol, which places it in a range commonly observed for pharmaceutical intermediates and building blocks in organic synthesis . The relatively high molecular weight can be attributed to the presence of the heavy bromine atom (atomic weight 79.904) and the trifluoromethyl group containing three fluorine atoms.
Table 1.1: Physical Properties of 2-Bromo-5-(trifluoromethyl)benzoic acid

PropertyValueReference
Molecular Weight269.015 g/mol
Density1.8±0.1 g/cm³
Boiling Point301.0±42.0 °C at 760 mmHg
Flash Point135.9±27.9 °C
Physical StateWhite crystalline solid
SolubilitySoluble in organic solvents (limited water solubility)
The compound exhibits a relatively high density of 1.8±0.1 g/cm³, which is characteristic of halogenated aromatic compounds due to the presence of heavy atoms like bromine and the dense packing in the crystal lattice . The boiling point of 301.0±42.0 °C at standard pressure (760 mmHg) indicates strong intermolecular forces, likely dominated by hydrogen bonding through the carboxylic acid group and dipole-dipole interactions . The flash point of 135.9±27.9 °C suggests moderate thermal stability, an important consideration for handling and processing in industrial applications .

Chemical Reactivity

The chemical reactivity of 2-Bromo-5-(trifluoromethyl)benzoic acid is predominantly influenced by three functional groups: the carboxylic acid, the bromine substituent, and the trifluoromethyl group. The carboxylic acid function participates in typical acid-base reactions, forming salts with bases and undergoing esterification with alcohols. The acidity of this carboxylic acid is enhanced by the electron-withdrawing effects of both the bromine atom and the trifluoromethyl group, resulting in a lower pKa value compared to unsubstituted benzoic acid.
The bromine atom at the ortho position serves as a handle for various transition metal-catalyzed coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings. This reactivity pattern makes the compound valuable in constructing more complex molecular architectures through carbon-carbon bond formation. The proximity of the bromine to the carboxylic acid group creates a steric environment that can influence the regioselectivity of reactions at this position.
The trifluoromethyl group at the meta position significantly affects the electronic properties of the benzene ring by exerting a strong electron-withdrawing effect. This substituent increases the electrophilicity of the aromatic system, facilitating nucleophilic aromatic substitution reactions under appropriate conditions. Additionally, the presence of the trifluoromethyl group enhances the lipophilicity of the molecule, an important consideration for applications in medicinal chemistry where membrane permeability is crucial for bioavailability.

Synthesis and Preparation Methods

Laboratory Scale Synthesis

The synthesis of 2-Bromo-5-(trifluoromethyl)benzoic acid can be accomplished through several routes, with the most common approaches involving either the bromination of 5-(trifluoromethyl)benzoic acid or the oxidation of 2-bromo-5-(trifluoromethyl)toluene. The selective bromination of 5-(trifluoromethyl)benzoic acid requires careful control of reaction conditions to ensure regioselectivity for the ortho position relative to the carboxylic acid group. This selectivity can be achieved by exploiting the directing effects of the carboxylic acid functionality or through the use of specialized brominating agents and catalysts.
In a typical procedure, 5-(trifluoromethyl)benzoic acid is treated with bromine in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) in a suitable solvent like dichloromethane or acetic acid. The reaction proceeds through an electrophilic aromatic substitution mechanism where the bromine electrophile preferentially attacks the position ortho to the carboxylic acid group due to the directing effect of this substituent. The reaction typically requires moderate temperatures (0-25°C) and careful monitoring to prevent multiple bromination events or unwanted side reactions.
Alternatively, the compound can be prepared through oxidation of 2-bromo-5-(trifluoromethyl)toluene. This approach involves the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) under basic or acidic conditions. The oxidation proceeds through several intermediates, including the corresponding benzyl alcohol and benzaldehyde, before yielding the final carboxylic acid product. This synthetic route is particularly advantageous when appropriate toluene derivatives are readily available as starting materials.

Industrial Production Considerations

The industrial production of 2-Bromo-5-(trifluoromethyl)benzoic acid necessitates considerations beyond those of laboratory-scale synthesis, including process efficiency, environmental impact, and economic viability. Large-scale production typically employs continuous flow processes rather than batch reactions to improve productivity and ensure consistent product quality. These continuous processes often utilize specialized reactor designs that enable precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
One significant challenge in the industrial synthesis of this compound is the handling of bromine, which is corrosive and hazardous. Modern industrial processes often employ safer brominating agents such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2) to mitigate safety concerns. Additionally, the use of heterogeneous catalysts can simplify product purification by enabling catalyst recovery and recycling, thereby reducing waste generation and production costs.
The purification of 2-Bromo-5-(trifluoromethyl)benzoic acid on an industrial scale typically involves a combination of crystallization, filtration, and washing steps. The crude product is often dissolved in a suitable solvent at elevated temperature and then cooled to induce crystallization. The resulting crystals are filtered, washed with cold solvent to remove impurities, and dried under controlled conditions to yield the final product with the desired purity specifications. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure batch-to-batch consistency and compliance with regulatory standards.

Applications in Chemical Research and Industry

Role as a Synthetic Intermediate

2-Bromo-5-(trifluoromethyl)benzoic acid serves as a valuable synthetic intermediate in the preparation of various complex molecules. The strategic positioning of functional groups within its structure provides multiple sites for chemical transformations, enabling the construction of structurally diverse compounds. The bromine atom, in particular, offers an excellent handle for transition metal-catalyzed coupling reactions, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. These coupling reactions are extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
The carboxylic acid functionality provides additional synthetic versatility, allowing for transformations such as esterification, amide formation, and reduction to alcohols or aldehydes. These reactions can be performed with high chemoselectivity due to the differential reactivity of the various functional groups present in the molecule. For example, the carboxylic acid can be selectively converted to an ester or amide while leaving the bromine substituent intact for subsequent coupling reactions. This sequential functionalization strategy is particularly valuable in the synthesis of complex target molecules that require multiple transformation steps.
The trifluoromethyl group, while generally less reactive than the bromine or carboxylic acid functionalities, contributes significantly to the properties of the final products. Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability, increased lipophilicity, and improved bioavailability compared to their non-fluorinated counterparts. These properties make 2-Bromo-5-(trifluoromethyl)benzoic acid an attractive building block for medicinal chemistry applications, where such characteristics are often crucial for developing effective therapeutic agents.

Pharmaceutical Applications

The pharmaceutical industry represents one of the most significant areas of application for 2-Bromo-5-(trifluoromethyl)benzoic acid. The compound and its derivatives have been investigated as potential candidates for the development of various therapeutic agents. The inclusion of the trifluoromethyl group is particularly advantageous in drug design as it can enhance metabolic stability by resisting enzymatic degradation, improve binding affinity to target proteins through hydrophobic interactions, and modify the electronic properties of the molecule to optimize its pharmacological profile.
Derivatives of 2-Bromo-5-(trifluoromethyl)benzoic acid have shown promising antimicrobial activity against various bacterial strains. This activity is attributed to the unique structural features of these compounds, which enable them to interact with specific bacterial targets such as enzymes or membrane components. The development of new antimicrobial agents is of paramount importance given the increasing prevalence of antibiotic-resistant bacteria and the limited pipeline of novel antibiotics in clinical development.
Cancer research represents another area where derivatives of 2-Bromo-5-(trifluoromethyl)benzoic acid have shown potential applications. Certain compounds derived from this intermediate have exhibited cytotoxic activity against various cancer cell lines, suggesting their potential utility as anticancer agents. The mechanism of action of these compounds often involves interference with specific cellular pathways essential for cancer cell proliferation or survival. The trifluoromethyl group can contribute to this activity by enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets.

Material Science Applications

In material science, 2-Bromo-5-(trifluoromethyl)benzoic acid and its derivatives find applications in the development of functional materials with unique properties. The presence of the trifluoromethyl group can impart specific characteristics such as enhanced thermal stability, chemical resistance, and hydrophobicity to polymers and other materials. These properties are particularly valuable in applications requiring exposure to harsh conditions, such as high temperatures, corrosive environments, or outdoor weathering.
The compound can be incorporated into polymer structures through various chemical transformations, including polyesterification reactions utilizing the carboxylic acid functionality or coupling reactions involving the bromine substituent. The resulting materials often exhibit improved performance characteristics compared to their non-fluorinated counterparts. For example, polymers containing trifluoromethyl groups typically demonstrate higher glass transition temperatures, better solvent resistance, and lower surface energy, making them suitable for applications such as protective coatings, adhesives, and specialty films.
Fluorinated compounds derived from 2-Bromo-5-(trifluoromethyl)benzoic acid have also been investigated for their potential in electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of conjugated systems, affecting parameters such as band gap, electron affinity, and ionization potential. These properties are crucial for determining the performance of electronic devices and can be fine-tuned through molecular design to achieve desired characteristics such as specific emission wavelengths or charge transport properties.

Current Research Trends and Future Perspectives

Emerging Applications in Medicinal Chemistry

Medicinal chemistry continues to be a dynamic field for applications of 2-Bromo-5-(trifluoromethyl)benzoic acid, with researchers exploring novel derivatives and their potential therapeutic properties. The growing understanding of structure-activity relationships involving trifluoromethylated compounds has fueled interest in developing new drug candidates based on this structural motif. Recent studies have focused on optimizing pharmaceutical properties such as target selectivity, metabolic stability, and bioavailability through strategic modifications of the core structure.
Antimicrobial resistance represents a global health challenge that has spurred research into new classes of antibiotics, including those derived from 2-Bromo-5-(trifluoromethyl)benzoic acid. Studies have investigated the effectiveness of various derivatives against resistant bacterial strains, with promising results observed for certain structural variants. The mechanism of action of these compounds often involves disruption of bacterial cell membranes or inhibition of essential enzymes, providing potential avenues for overcoming resistance mechanisms that affect conventional antibiotics.
In oncology research, compounds derived from 2-Bromo-5-(trifluoromethyl)benzoic acid have been examined for their anti-proliferative and pro-apoptotic effects on cancer cells. The incorporation of the trifluoromethyl group can enhance cellular uptake and binding affinity to target proteins, potentially improving therapeutic efficacy. Additionally, the strategic placement of functional groups around the core structure enables the design of compounds that selectively target cancer cells while minimizing effects on healthy tissues, an important consideration for developing treatments with favorable therapeutic indices.

Future Research Directions

The future of research involving 2-Bromo-5-(trifluoromethyl)benzoic acid encompasses several promising directions that build upon current knowledge and address existing challenges. One area of ongoing investigation is the development of sustainable and scalable synthetic methods that minimize environmental impact while maintaining economic viability. This includes exploring biocatalytic approaches, renewable feedstocks, and solvent-free or water-based reaction systems that align with green chemistry principles. Computational methods are increasingly being applied to predict the properties and behaviors of trifluoromethylated compounds, facilitating rational design of derivatives with desired characteristics. Advanced modeling techniques, including quantum mechanical calculations and molecular dynamics simulations, enable researchers to explore structure-property relationships and optimize compounds for specific applications without extensive experimental screening. These computational approaches are particularly valuable for pharmaceutical applications, where they can predict parameters such as binding affinity, metabolic stability, and toxicity profiles early in the development process. Interdisciplinary collaborations represent a key factor in advancing the understanding and applications of 2-Bromo-5-(trifluoromethyl)benzoic acid. Partnerships between synthetic chemists, medicinal chemists, materials scientists, and toxicologists can accelerate innovation by combining expertise from different fields. Such collaborative efforts are essential for addressing complex challenges such as drug resistance, developing novel functional materials, and establishing comprehensive safety profiles. The integration of diverse perspectives and methodologies will continue to drive progress in this field, opening new avenues for application and discovery.

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